molecular formula C12H23O3- B1260184 3-Hydroxylaurate

3-Hydroxylaurate

Cat. No.: B1260184
M. Wt: 215.31 g/mol
InChI Key: MUCMKTPAZLSKTL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxylaurate is a 3-hydroxy fatty acid anion that is the conjugate base of 3-hydroxylauric acid, obtained by deprotonation of the carboxy group;  major species at pH 7.3. It is a medium-chain fatty acid anion and a 3-hydroxy fatty acid anion. It derives from a dodecanoate. It is a conjugate base of a 3-hydroxylauric acid.

Scientific Research Applications

  • Tissue Engineering Materials
    Polyhydroxyalkanoates (PHAs), including compounds like poly 3-hydroxybutyrate and its copolymers, have significant applications in tissue engineering. They are used to develop medical devices like sutures, cardiovascular patches, and bone marrow scaffolds. The properties of PHAs, such as biodegradability and mechanical strength, make them suitable for these applications (Chen & Wu, 2005).

  • Biodegradable Polymer Research
    Research on poly(3-hydroxybutyrate) (PHB) focuses on its use as a biodegradable polymer. PHB's applications include its use in biomedicine and environmental solutions. Its fundamental structure, property relationships, and biodegradation kinetics make it an important focus in the field of biodegradable materials (Artsis et al., 2010).

  • Biobased Chemical Production
    3-Hydroxypropionic acid (3-HP), a related compound, is used in the biological production of valuable chemicals from glucose or glycerol. This compound is a platform chemical with applications in synthesizing novel polymer materials and other derivatives (Kumar et al., 2013).

  • Biodegradation and Environmental Applications
    PHAs, which include 3-hydroxypropionate-containing polyesters, are studied for their biodegradation in natural environments. Their degradation involves specific microorganisms, and the influence of abiotic and biotic factors on this degradation is a key area of research (Mergaert et al., 1992).

  • Nerve Cell Differentiation and Regeneration
    Research has indicated that scaffolds made from terpolyesters of 3-hydroxyalkanoates, including 3-hydroxybutyrate and 3-hydroxyhexanoate, promote the differentiation of human bone marrow mesenchymal stem cells into nerve cells, suggesting potential applications in nerve tissue engineering and treatment of nerve injuries (Wang et al., 2010).

Properties

Molecular Formula

C12H23O3-

Molecular Weight

215.31 g/mol

IUPAC Name

3-hydroxydodecanoate

InChI

InChI=1S/C12H24O3/c1-2-3-4-5-6-7-8-9-11(13)10-12(14)15/h11,13H,2-10H2,1H3,(H,14,15)/p-1

InChI Key

MUCMKTPAZLSKTL-UHFFFAOYSA-M

SMILES

CCCCCCCCCC(CC(=O)[O-])O

Canonical SMILES

CCCCCCCCCC(CC(=O)[O-])O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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